molecular formula C15H24N2O4S B12328745 ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate

ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate

Cat. No.: B12328745
M. Wt: 328.4 g/mol
InChI Key: ZUWJAGKBCQYACY-UHFFFAOYSA-N
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Description

Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a cyclohexylmethyl group, a methyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a cyclohexylmethyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The sulfamoyl group is introduced through the reaction of the intermediate compound with sulfamoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents, such as:

  • Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate.
  • This compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate, with the CAS number 1402889-84-2, is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and possible therapeutic applications.

  • Molecular Formula : C15H24N2O4S
  • Molecular Weight : 328.43 g/mol
  • Boiling Point : Approximately 521.1 °C (predicted)
  • Density : 1.32 g/cm³ (predicted)
  • Acidity (pKa) : 10.23 (predicted) .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrrole derivatives have shown notable in vitro activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb) .

The proposed mechanism of action for this class of compounds involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. The sulfonamide group is known to interfere with folate synthesis in bacteria, which is critical for nucleic acid synthesis .

Study on Antitubercular Activity

A recent study evaluated a series of pyrrole derivatives for their antitubercular activity, where one compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against Mtb H37Rv strains. This suggests that this compound could have similar efficacy .

Comparative Biological Activity Table

Compound NameMIC (µg/mL)Selectivity IndexActivity Type
This compoundTBDTBDAntimicrobial
Related Compound A0.25>200Antitubercular
Related Compound B16>10Antibacterial

Toxicity and Safety Profile

While the biological activity is promising, the toxicity profile must be assessed to ensure safety in potential therapeutic applications. Preliminary studies indicate that derivatives within this class have favorable safety profiles with low cytotoxicity against mammalian cells .

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoylpyrrole-2-carboxylate

InChI

InChI=1S/C15H24N2O4S/c1-3-21-15(18)13-9-14(22(16,19)20)11(2)17(13)10-12-7-5-4-6-8-12/h9,12H,3-8,10H2,1-2H3,(H2,16,19,20)

InChI Key

ZUWJAGKBCQYACY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1CC2CCCCC2)C)S(=O)(=O)N

Origin of Product

United States

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